Cas no 1445067-14-0 (1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide)

1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- Z787540268
- 1445067-14-0
- EN300-26623352
- AKOS034587650
- 1-(prop-2-yn-1-yl)-N-(quinolin-2-yl)piperidine-4-carboxamide
- 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide
-
- インチ: 1S/C18H19N3O/c1-2-11-21-12-9-15(10-13-21)18(22)20-17-8-7-14-5-3-4-6-16(14)19-17/h1,3-8,15H,9-13H2,(H,19,20,22)
- InChIKey: ZALUNFVFFKZTOD-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(CC#C)CC1)NC1C=CC2C=CC=CC=2N=1
計算された属性
- せいみつぶんしりょう: 293.152812238g/mol
- どういたいしつりょう: 293.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623352-0.05g |
1-(prop-2-yn-1-yl)-N-(quinolin-2-yl)piperidine-4-carboxamide |
1445067-14-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamideに関する追加情報
Recent Advances in the Study of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide (CAS: 1445067-14-0)
1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide (CAS: 1445067-14-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique quinoline and piperidine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a subject of intense research interest.
The synthesis and characterization of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide have been detailed in several recent publications. The compound is synthesized through a multi-step organic synthesis route, involving the coupling of prop-2-ynylamine with quinoline-2-carboxylic acid derivatives, followed by further functionalization to yield the final product. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity and purity of the compound, ensuring its suitability for biological studies.
In vitro studies have demonstrated that 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide exhibits potent inhibitory activity against specific enzymes and receptors implicated in disease pathways. For instance, recent findings indicate that the compound acts as a selective antagonist for certain G-protein-coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders and cancer. Additionally, its ability to modulate intracellular signaling pathways has been explored, revealing its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Pharmacokinetic evaluations of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits favorable bioavailability and metabolic stability, with preliminary animal studies indicating a reasonable half-life and tissue distribution. These properties are crucial for its development as a drug candidate, and ongoing research aims to optimize its pharmacokinetic parameters to enhance therapeutic outcomes.
Recent in vivo studies have further validated the therapeutic potential of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide. In rodent models of neurodegenerative diseases, the compound has shown neuroprotective effects, reducing neuronal damage and improving cognitive function. Similarly, in cancer models, it has demonstrated antitumor activity by inhibiting tumor growth and metastasis. These findings underscore the compound's versatility and highlight its potential as a multi-target therapeutic agent.
Despite these promising results, challenges remain in the development of 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide as a clinical drug. Issues such as potential off-target effects, toxicity, and formulation stability need to be addressed through further preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide (CAS: 1445067-14-0) represents a promising candidate in the field of chemical biology and drug discovery. Its unique chemical structure, combined with its diverse biological activities, positions it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and development efforts will be critical to fully realize its potential and translate these findings into clinical applications.
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